molecular formula C8H16BrNO2 B042484 3-(Boc-amino)propyl bromide CAS No. 83948-53-2

3-(Boc-amino)propyl bromide

Cat. No. B042484
CAS RN: 83948-53-2
M. Wt: 238.12 g/mol
InChI Key: IOKGWQZQCNXXLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-(Boc-amino)propyl bromide is a chemical compound used in various synthetic applications. The synthesis of related compounds often involves multi-step processes under mild conditions. For example, the synthesis of 3-amino boron-dipyrromethene derivatives, which share a structural resemblance to 3-(Boc-amino)propyl bromide, involves initial treatment with sodium azide followed by triphenylphosphine and water in tetrahydrofuran (Ganapathi et al., 2014). Another related synthesis, for 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, includes bromofluorination, reduction, ring closure, and deprotection steps (Van Hende et al., 2009).

Scientific Research Applications

Application 1: Synthesis of Benzydamine Analogs

  • Summary of the Application: 3-(Boc-amino)propyl bromide is used as an alkylating reagent for the synthesis of Benzydamine analogs . These analogs are studied for their potential as activators for soluble guanylate cyclase .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 2: Synthesis of Functional Cationic Polymers and Antimicrobial Agents

  • Summary of the Application: 3-(Boc-amino)propyl bromide can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 3: Synthesis of N-substituted Chromenotriazolopyrimidine

  • Summary of the Application: 3-(Boc-amino)propyl bromide is used in the synthesis of N-substituted chromenotriazolopyrimidine . This compound is studied as a potential inhibitor of the human murine double minute 2 (MDM2) protein .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 4: Synthesis of Sulfonamide Series

  • Summary of the Application: 3-(Boc-amino)propyl bromide is used in the synthesis of protected amines from piperidine derivatives . These amines can be further used for the synthesis of sulfonamide series .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

3-(Boc-amino)propyl bromide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403511
Record name 3-(Boc-amino)propyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)propyl bromide

CAS RN

83948-53-2
Record name 3-(Boc-amino)propyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonylamino)propyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-hydroxypropylcarbamate (5 g, 28.57 mmol) in dichloromethane (200 mL) was added triphenylphosphine (11.52 g, 42.85 mmol) followed by carbon tetrabromide (14.22 g, 42.85 mmol) at 0° C. The reaction mixture was stirred at rt for 18 h while monitoring by TLC. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 5-10% ethyl acetate in pet-ether to give tert-butyl 3-bromopropylcarbamate (4.5 g, 66.46%) as a light-brown liquid. 1H NMR (400 MHz, CDCl3) δ ppm 4.63 (1H, s), 3.45-3.42 (2H, t, J=6.4 Hz), 3.29-3.24 (2H, q, J=6.4 Hz), 2.08-2.01 (2H, m), 1.44 (9H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

25 g of carbon tetrabromide in solution in 50 ml of acetonitrile were slowly added at a temperature between 20° and 25° C. to a solution of 9 g of the product of Step A in 120 ml of tetrahydrofuran and 19.7 g of triphenyl phosphine. After stirring for 15 hours, the insoluble part was filtered off and the filtrate was concentrated to dryness under reduced pressure. The 45 g of residue were chromatographed on silica (eluant: hexane-ethyl acetate (8-2)) to obtain 9.4 g of the expected product melting at 40° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3-bromopropylamine hydrobromide (10.9 g, 49.8 mmol), BOC2O (11.4 g, 52.3 mmol) and K2CO3 (20.6 g, 149.4 mmol) in ethanol (100 ml) were stirred at room temperature overnight. The precipitated salts were removed by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in dichloromethane and washed with water, followed by brine. The organic layer was dried over MgSO4 and concentrated in vacuo to give 11.2 g (46.9 mmol, 94%) of the desired product: 1H NMR (400 MHz, CDCl3) δ 5.07 (br, 1H), 3.31 (t, 2H, J=6.6 Hz), 3.12 (apparent br q, 2H, J=6.0 Hz), 1.92 (quintet, 2H, J=6.6 Hz), 1.30 (s, 9H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods IV

Procedure details

was prepared from 3-bromopropylamine hydrobromide and BOC2O in the presence of base in dichloromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Boc-amino)propyl bromide
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3-(Boc-amino)propyl bromide
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3-(Boc-amino)propyl bromide

Citations

For This Compound
54
Citations
K Vats, MB Mallia, S Banerjee, A Mathur… - Indian Journal of …, 2015 - inis.iaea.org
[en] The'4+ 1'route for the preparation of 99m Tccomplexes is relatively recent and less explored. The'4+ 1'mixed-ligand complexes consist of central Tc (III) metal coordinated to a …
Number of citations: 0 inis.iaea.org
S Venkataraman, Y Zhang, L Liu, YY Yang - Biomaterials, 2010 - Elsevier
In this paper, we have designed and synthesized well-defined pegylated-polymers with tertiary amines from readily available commodity monomers 2-(dimethylamino)ethyl …
Number of citations: 110 www.sciencedirect.com
YF Cheng, D Pranantyo, G Kasi, ZS Lu, CM Li… - Biomaterials …, 2020 - pubs.rsc.org
The development of a universal coating strategy for the construction of functional surfaces and modulation of surface properties is of great research interest. Tannic acid (TA) could serve …
Number of citations: 16 pubs.rsc.org
AJ Brouwer, SJE Mulders… - European Journal of …, 2001 - Wiley Online Library
The synthesis of amino acid based dendrimers 25 (fifth generation, 32 endgroups), 30 (fourth generation, 81 endgroups), chiral dendrimer 23 (third generation, 8 endgroups) as well as …
PA Procopiou, AJ Ford, PM Gore, AP Hancock… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of potent, selective and long-acting quinoline-based sulfonamide human H 1 histamine receptor antagonists, designed for once-daily intranasal administration for the treatment …
Number of citations: 3 www.sciencedirect.com
H Li, G Parigi, C Luchinat, TJ Meade - Journal of the American …, 2019 - ACS Publications
Effective cancer therapy largely depends on inducing apoptosis in cancer cells via chemotherapy and/or radiation. Monitoring apoptosis in real-time provides invaluable information for …
Number of citations: 105 pubs.acs.org
CK Lim, M Maldonado, R Zalesny… - Advanced Functional …, 2020 - Wiley Online Library
A concept of interlayer‐sensitized photoluminescence (PL) of quasi‐2D hybrid perovskite (PVK) with a π‐conjugated optically interacting organic cation layer is introduced and …
Number of citations: 20 onlinelibrary.wiley.com
Y Yuan, CJ Zhang, RTK Kwok, S Xu… - Advanced Functional …, 2015 - Wiley Online Library
Integrated systems that offer traceable cancer therapy are highly desirable for personalized medicine. Herein, a probe is reported that is composed of a red‐emissive photosensitizer (PS…
Number of citations: 152 onlinelibrary.wiley.com
QX Zeng, HQ Wang, W Wei, TT Guo, L Yu, YX Wang… - Bioorganic …, 2020 - Elsevier
A series of novel berberine (BBR) analogues were prepared and tested for their antiviral potencies against six different genotype Coxsackievirus B (CVB1–6) strains, taking BBR core …
Number of citations: 20 www.sciencedirect.com
SL Slania, D Das, A Lisok, Y Du, Z Jiang… - Journal of medicinal …, 2021 - ACS Publications
Fibroblast activation protein (FAP) has become a favored target for imaging and therapy of malignancy. We have synthesized and characterized two new (4-quinolinoyl)-glycyl-2-…
Number of citations: 21 pubs.acs.org

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